2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is a complex organic compound that belongs to the class of benzo[b]furan derivatives This compound is characterized by the presence of a benzenesulfonate group, a furan ring, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with 3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzenesulfonate group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate
- 2-[(4-Phenylmethylene)-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate
Uniqueness
2-[(4-Ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in its applications and effectiveness compared to similar compounds.
Properties
Molecular Formula |
C23H18O5S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate |
InChI |
InChI=1S/C23H18O5S/c1-2-16-8-10-17(11-9-16)14-22-23(24)20-13-12-18(15-21(20)27-22)28-29(25,26)19-6-4-3-5-7-19/h3-15H,2H2,1H3/b22-14- |
InChI Key |
KKEMEISYRZWFIL-HMAPJEAMSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.